2,2'-(1H-Pyrazole-3,5-diyl)bis(6-methylpyridine)
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Overview
Description
3,5-Bis(6-methyl-2-pyridyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with two 6-methyl-2-pyridyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(6-methyl-2-pyridyl)-1H-pyrazole typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(6-methyl-2-pyridyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the pyridyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the pyrazole ring.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3,5-Bis(6-methyl-2-pyridyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,5-Bis(6-methyl-2-pyridyl)-1H-pyrazole involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various biological effects. The compound’s molecular targets include enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,5-Dipyridylpyrazole: Similar structure but lacks the methyl groups on the pyridyl rings.
3,5-Dimethylpyrazole: Lacks the pyridyl groups, only has methyl substituents on the pyrazole ring.
Uniqueness
3,5-Bis(6-methyl-2-pyridyl)-1H-pyrazole is unique due to the presence of both pyridyl and methyl groups, which enhance its ability to form stable complexes with metal ions and its potential biological activities .
Properties
CAS No. |
132839-11-3 |
---|---|
Molecular Formula |
C15H14N4 |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
2-methyl-6-[3-(6-methylpyridin-2-yl)-1H-pyrazol-5-yl]pyridine |
InChI |
InChI=1S/C15H14N4/c1-10-5-3-7-12(16-10)14-9-15(19-18-14)13-8-4-6-11(2)17-13/h3-9H,1-2H3,(H,18,19) |
InChI Key |
OXQXPJSDWWMAGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC(=NN2)C3=CC=CC(=N3)C |
Origin of Product |
United States |
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